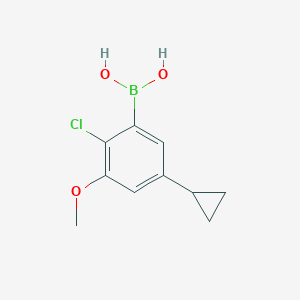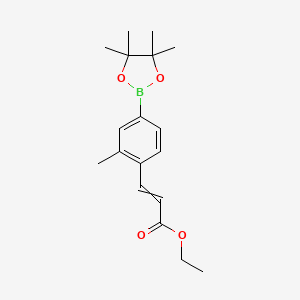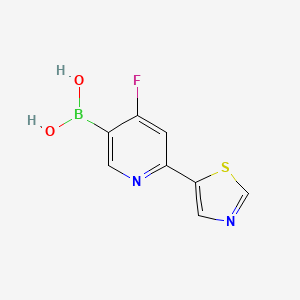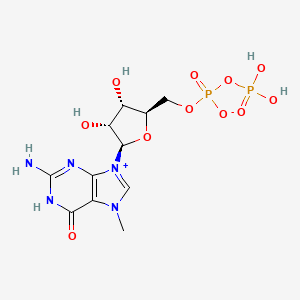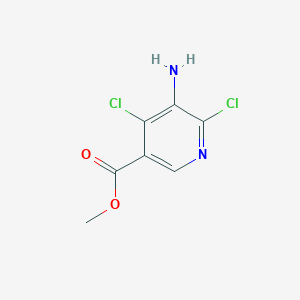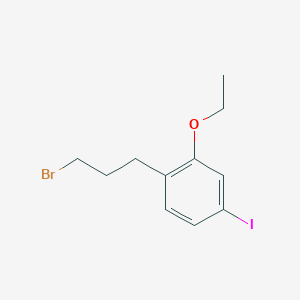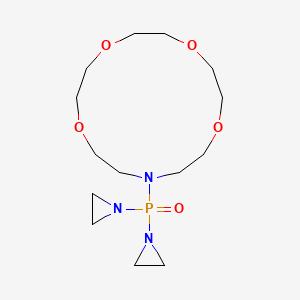
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(bis(1-aziridinyl)phosphinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[bis(1-aziridinyl)phosphinyl]- is a complex organic compound known for its unique structure and versatile applications. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly interesting due to its ability to form stable complexes with various metal ions, making it valuable in numerous scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[bis(1-aziridinyl)phosphinyl]- typically involves the cyclization of linear precursors under specific conditions. One common method involves the reaction of diethylene glycol with a nitrogen-containing compound, followed by the introduction of aziridinyl groups through a phosphinylation reaction. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
化学反応の分析
Types of Reactions
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[bis(1-aziridinyl)phosphinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Substitution: The aziridinyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the aziridinyl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized crown ethers, while reduction can produce reduced derivatives with altered functional groups.
科学的研究の応用
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[bis(1-aziridinyl)phosphinyl]- has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions, facilitating studies on metal-ligand interactions.
Biology: Employed in biochemical assays to study enzyme activities and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate and transport therapeutic agents.
Industry: Utilized in the development of advanced materials, such as ion-selective membranes and sensors, due to its selective binding properties.
作用機序
The mechanism by which 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[bis(1-aziridinyl)phosphinyl]- exerts its effects involves the formation of stable complexes with metal ions. The ether and aziridinyl groups in the compound’s structure provide multiple binding sites for metal ions, facilitating strong and selective interactions. These interactions can influence various molecular pathways, depending on the specific application, such as catalysis in chemical reactions or modulation of biological activities in biochemical assays.
類似化合物との比較
Similar Compounds
1,4,7,10-Tetraoxa-13-azacyclopentadecane: A similar crown ether without the aziridinyl and phosphinyl groups, used primarily in coordination chemistry.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with two nitrogen atoms in the ring, offering different binding properties and applications.
18-Crown-6: A well-known crown ether with six oxygen atoms in the ring, widely used for its ability to complex with potassium ions.
Uniqueness
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[bis(1-aziridinyl)phosphinyl]- stands out due to its unique combination of ether and aziridinyl groups, which provide enhanced binding capabilities and versatility in various applications. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in both scientific research and industrial applications.
特性
CAS番号 |
101347-44-8 |
|---|---|
分子式 |
C14H28N3O5P |
分子量 |
349.36 g/mol |
IUPAC名 |
13-[bis(aziridin-1-yl)phosphoryl]-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C14H28N3O5P/c18-23(15-1-2-15,16-3-4-16)17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-17/h1-14H2 |
InChIキー |
HZJINMTVVVKUGS-UHFFFAOYSA-N |
正規SMILES |
C1CN1P(=O)(N2CC2)N3CCOCCOCCOCCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


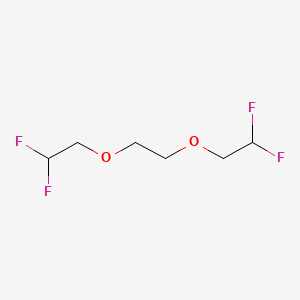
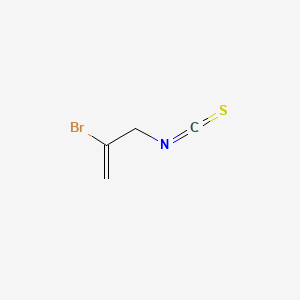
![6-(6-ethynyl-2-methylpyridin-3-yl)-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14073936.png)
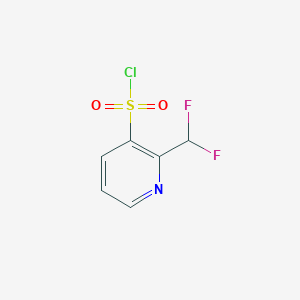
![Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)-](/img/structure/B14073944.png)
![2,4-Diphenyl-6-(3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14073950.png)
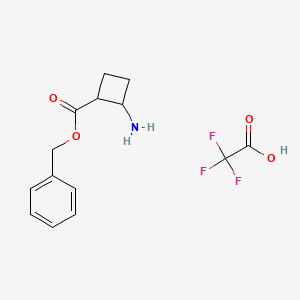
![1-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)-2,2,2-trifluoroethanone](/img/structure/B14073963.png)
